4-(2-Amino-2-carboxyethyl)benzoic acid

Description

Significance within Amino Acid and Benzoic Acid Chemistry

As a derivative of phenylalanine, 4-(2-Amino-2-carboxyethyl)benzoic acid belongs to the class of aromatic amino acids. However, the presence of an additional carboxylic acid group on the phenyl ring distinguishes it from its proteinogenic counterpart. This modification significantly alters the molecule's polarity, acidity, and potential for intermolecular interactions. In the realm of benzoic acid chemistry, the amino acid moiety introduces chirality and a reactive amino group, opening up avenues for diverse chemical transformations that are not readily accessible with simple benzoic acid derivatives. This dual-functionality allows it to act as a bridge between these two fundamental classes of organic compounds, enabling the synthesis of complex hybrid molecules.

Conceptual Framework for Biological and Biochemical Investigations

The structural similarity of this compound to natural amino acids provides a conceptual framework for its use in biological and biochemical investigations. By incorporating this unnatural amino acid into peptides or proteins, researchers can probe the effects of an additional negative charge and altered aromaticity on molecular recognition, enzyme activity, and protein folding. chemimpex.com This makes it a powerful tool for studying structure-activity relationships and for designing novel therapeutic agents and diagnostic probes. Its potential antioxidant properties also make it a subject of interest in cosmetic and food science research. chemimpex.com

Chemical Properties

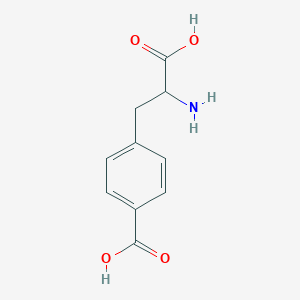

This compound is an off-white powder with the molecular formula C10H11NO4. chemimpex.com Its structure consists of a central chiral carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-carboxybenzyl group.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Other Names | 4-Carboxyphenylalanine, 4-Carboxy-DL-phenylalanine nih.govnih.gov |

| CAS Number | 22976-70-1 nih.gov |

| Molecular Formula | C10H11NO4 chemimpex.comnih.gov |

| Molecular Weight | 209.20 g/mol nih.gov |

| Appearance | Off-white powder chemimpex.com |

Synthesis and Manufacturing

The synthesis of this compound and its derivatives can be achieved through various organic chemistry methods. One notable approach involves the asymmetric synthesis of the L-enantiomer, which is often the desired stereoisomer for biological applications.

A reported synthesis for a protected derivative of S-4-carboxyphenylalanine starts from N-t-Boc-O-trifluoromethyl-sulfonyltyrosine methyl ester. tandfonline.com This starting material undergoes a palladium-catalyzed carbonylation to introduce the second carboxylic acid group onto the phenyl ring. tandfonline.com The resulting bis-methyl ester is then hydrolyzed to the dicarboxylic acid. tandfonline.com For applications in solid-phase peptide synthesis, the two carboxylic acid groups need to be differentially protected. This can be achieved by converting the dicarboxylic acid into a bis-cyclohexyl ester, followed by selective hydrolysis of the α-carboxyl ester to yield the desired N-Boc-protected amino acid with a free α-carboxylic acid and a cyclohexyl-protected side-chain carboxylic acid. tandfonline.com This protected building block is then suitable for incorporation into peptide chains using standard solid-phase synthesis protocols. tandfonline.com

Applications in Chemical Research

The unique trifunctional nature of this compound makes it a highly useful building block in various areas of chemical research.

Furthermore, the rigid aromatic ring and the additional carboxyl group can be used to create peptides with specific secondary structures or to design novel protein folds. chemimpex.com This is particularly valuable in the development of peptidomimetics and foldamers, which are synthetic oligomers that mimic the structure and function of natural peptides and proteins.

Biochemical and Pharmacological Relevance

The structural analogy of this compound to the natural amino acid phenylalanine makes it a compound of interest for biochemical and pharmacological studies.

It serves as a valuable tool for investigating amino acid interactions and metabolic pathways . chemimpex.com By replacing phenylalanine with 4-carboxyphenylalanine in a biologically active peptide, scientists can study how the introduction of an additional charged group in a specific position affects the peptide's binding to its receptor or its enzymatic processing. This provides insights into the molecular basis of biological recognition and catalysis.

In the field of drug discovery , this compound is considered a promising building block for the synthesis of novel therapeutic agents. chemimpex.comumich.educsmres.co.ukeurekalert.org Its incorporation into drug candidates can improve their pharmacokinetic properties, such as solubility and metabolic stability. For instance, it is utilized in the development of drugs targeting metabolic disorders. chemimpex.com The antioxidant properties associated with some benzoic acid derivatives also suggest potential applications in cosmetic formulations to combat oxidative stress. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-2-carboxyethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDGRBPZVQPESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22976-70-1, 24213-90-9 | |

| Record name | 4-Carboxyphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22976-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC101133 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Strategies and Methodologies for 4 2 Amino 2 Carboxyethyl Benzoic Acid and Its Analogues

Stereoselective Synthesis Approaches

The biological activity of chiral molecules is often dictated by their stereochemistry. Therefore, the development of synthetic methods that allow for the precise control of the three-dimensional arrangement of atoms is of paramount importance. This section explores two key strategies for the stereoselective synthesis of 4-(2-Amino-2-carboxyethyl)benzoic acid and its analogues: chiral auxiliary-mediated methods and enantioselective catalysis.

Chiral Auxiliary-Mediated Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. nih.gov After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. This approach has been widely applied to the asymmetric synthesis of α-amino acids.

One common strategy involves the use of chiral oxazolidinones, as popularized by Evans. In this method, a chiral oxazolidinone is acylated with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then be enolized and subsequently alkylated. The steric hindrance provided by the substituent on the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent hydrolysis of the oxazolidinone auxiliary yields the desired chiral carboxylic acid. While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the general principle is broadly applicable to the synthesis of β-aryl-α-amino acids.

Another powerful class of chiral auxiliaries are the N-sulfinyl imines. The chiral-at-sulfur N-sulfinyl group can effectively control the stereochemical outcome of additions to the imine double bond. For the synthesis of unnatural α-amino acids, a chiral glyoxylate-derived N-sulfinyl imine can serve as a radical acceptor, enabling the stereoselective formation of the α-stereogenic center. This method has been shown to provide β-branched unnatural amino acids with excellent diastereoselectivity (>95:5 dr). The N-sulfinyl auxiliary can be readily removed under mild acidic conditions to afford the free amino acid.

| Chiral Auxiliary Type | General Approach | Key Features |

| Oxazolidinones | Acylation, diastereoselective enolate alkylation, auxiliary removal. | Well-established, high diastereoselectivities achievable. |

| N-Sulfinyl Imines | Stereoselective addition to the C=N bond, auxiliary removal. | Excellent stereocontrol at the α-carbon, mild removal conditions. |

Enantioselective Catalysis

Enantioselective catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the synthesis of β-aryl-α-amino acids, transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor is a common strategy. For instance, rhodium and iridium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the enantioselective hydrogenation of α-enamido esters. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

More recently, ammonium (B1175870) salt catalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acid derivatives. nih.gov Maruoka's spirocyclic binaphthyl-based ammonium salts have been shown to be highly effective in promoting the asymmetric α-halogenation of isoxazolidin-5-ones, which are versatile precursors to β²,²-amino acids. nih.gov This method allows for the introduction of a halogen atom at the α-position with high levels of enantiocontrol. The resulting α-halogenated compounds can then be further manipulated to introduce a variety of functional groups.

| Catalytic System | Reaction Type | Key Features |

| Rhodium/Iridium Catalysis | Asymmetric Hydrogenation | High enantioselectivities, applicable to a wide range of substrates. |

| Chiral Ammonium Salts | Asymmetric α-Functionalization | Organocatalytic, mild reaction conditions, high enantioselectivities. |

Classical and Modern Organic Transformations in Synthesis

Beyond the initial establishment of the chiral center, the synthesis of this compound and its analogues relies on a variety of classical and modern organic transformations to construct the final molecular architecture.

Amino Acid Coupling Reactions, including Hydrazide Formations

The formation of amide bonds is a fundamental transformation in the synthesis of peptides and peptidomimetics. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or HOAt, are commonly used to facilitate the coupling of the carboxylic acid of one amino acid with the amine of another.

A particularly useful transformation in this context is the formation of peptide hydrazides. Peptide hydrazides are valuable intermediates that can be readily converted into other functional groups, such as azides for subsequent Curtius rearrangement or for use in native chemical ligation. The direct hydrazinolysis of peptidyl-resins is an efficient method for generating peptide hydrazides in solid-phase peptide synthesis. nih.gov For instance, treatment of a resin-bound peptide with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like DMF can cleave the peptide from the solid support and simultaneously form the C-terminal hydrazide. mpg.de This approach has been successfully applied to a variety of peptides, including those with sensitive amino acid side chains. nih.gov

Ring-Opening and Cyclization Reactions, including Dihydroquinolinone Formation

Intramolecular cyclization reactions of appropriately functionalized amino acid derivatives can provide access to a variety of heterocyclic scaffolds. Of particular interest is the formation of dihydroquinolinones, which are present in numerous biologically active compounds.

The intramolecular Friedel-Crafts reaction of N-acyl derivatives of β-phenylalanine analogues is a common strategy for the synthesis of dihydroquinolinones. mdpi.com Treatment of an N-acyl-β-aryl-α-amino acid with a strong acid, such as polyphosphoric acid or trifluoroacetic acid, can induce cyclization onto the aromatic ring to form the dihydroquinolinone skeleton. The regioselectivity of the cyclization is directed by the substitution pattern on the aromatic ring.

More modern approaches utilize radical-mediated cyclizations. For example, the radical addition of an acyl radical to an N-arylcinnamamide, followed by a 6-endo-trig cyclization, can lead to the formation of 3-acyl-4-aryl-substituted dihydroquinolinones. mdpi.com These reactions are often initiated by a radical initiator and can proceed under mild conditions.

Acyl Azide (B81097) and Curtius Rearrangement Pathways

The Curtius rearrangement is a powerful transformation for the conversion of a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orgnih.gov This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. The isocyanate can then be trapped with various nucleophiles to yield amines, carbamates, or ureas. nih.govresearchgate.net

A key feature of the Curtius rearrangement is that it occurs with complete retention of stereochemistry at the migrating carbon. nih.gov This makes it a valuable tool in the synthesis of chiral amines and amino acids. For the synthesis of β-amino acids, a common strategy involves the homologation of an α-amino acid to a β-amino acid. This can be achieved by converting the carboxylic acid of a protected α-amino acid to its corresponding acyl azide, followed by Curtius rearrangement in the presence of an alcohol to form a carbamate (B1207046). Subsequent hydrolysis of the carbamate and the ester group yields the desired β-amino acid.

The Darapsky degradation is a variation of the Curtius rearrangement used in the synthesis of α-amino acids from α-cyanoesters. wikipedia.org This process involves the conversion of the ester to an acyl hydrazide, followed by treatment with nitrous acid to form the acyl azide. The subsequent Curtius rearrangement and hydrolysis yield the α-amino acid.

Preparation of Functionalized Derivatives and Probes

The core structure of this compound, which combines an amino acid moiety with a benzoic acid scaffold, is a versatile template for creating functionalized derivatives and molecular probes. By chemically modifying the amino, carboxyl, or aromatic ring functionalities, researchers can develop conjugates with enhanced or novel biological activities and properties.

The conjugation of amino acids with heterocyclic systems is a common strategy in medicinal chemistry to develop new therapeutic agents. Benzo[c]furazans, also known as benzo[1,2-c]1,2,5-oxadiazoles, and their N-oxide derivatives (furoxans) are heterocyclic cores that have been explored for their biological activities. researchgate.net The synthesis of conjugates involves creating a stable covalent linkage between the amino acid and the benzofurazan (B1196253) core.

The general approach to forming such conjugates often relies on standard peptide coupling reactions. researchgate.netnih.gov For instance, the carboxylic acid group of the amino acid can be activated and then reacted with an amino-functionalized benzofurazan derivative to form an amide bond. Conversely, an amino-protected amino acid can be coupled with a carboxy-functionalized benzofurazan. The choice of synthetic route depends on the availability of suitably functionalized starting materials. The conjugation aims to combine the pharmacophoric features of both molecules, potentially leading to compounds with improved pharmacokinetic properties or novel mechanisms of action. mdpi.comnih.gov

The introduction of methoxy (B1213986) (-OCH₃) groups onto the benzoic acid ring of analogues can significantly influence their physicochemical properties, such as lipophilicity and electronic character, which in turn can affect their biological activity. Several synthetic methods exist for preparing methoxy-substituted benzoic acid derivatives. google.comnih.gov

One common strategy involves starting with a precursor that already contains the methoxy group. For example, 2-methoxy-4-acetaminomethyl benzoate (B1203000) can be used as a starting material and subjected to further reactions, such as chlorosulfonation, to introduce other functional groups. google.com Another approach is to modify a pre-existing benzoic acid derivative. For instance, benzoylthioureido phenyl derivatives have been synthesized where a 2-methoxy-4-substituted benzamido moiety is incorporated into the final structure. nih.gov These syntheses often involve multi-step sequences, including protection of reactive groups, coupling reactions, and final deprotection steps to yield the target methoxy-substituted analogues. google.comnih.gov

| Starting Material | Reagent | Reaction Type | Intermediate Product |

|---|---|---|---|

| 2-methoxy-4-acetaminomethyl benzoate | Chlorosulfonic acid | Chlorosulfonation | 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate |

Rhodanine (B49660) and its derivatives are a class of thiazolidine-based heterocyclic compounds known for a wide range of biological activities, including antimicrobial and anticancer effects. tandfonline.com Conjugating amino acids to a rhodanine scaffold can produce hybrid molecules with potentially enhanced biological profiles. Rhodanine derivatives are particularly useful as they can be readily functionalized. tandfonline.com

The synthesis of rhodanine-based conjugates often utilizes the reactive C-5 position of the rhodanine ring. C-5 substituted arylmethylidene derivatives can be prepared, which can then be linked to an amino acid. tandfonline.com Another strategy involves using rhodanine-3-acetic acid, where the carboxylic acid function provides a handle for forming an amide bond with the amino group of this compound or its esters. Furthermore, rhodamine, a related fluorescent dye, can be activated and conjugated to molecules containing free amine groups, such as amino acids, to create fluorescent probes. researchgate.netthieme-connect.com This process typically involves reacting the amine with an activated ester of the rhodamine dye to form a stable amide linkage, yielding a fluorescently labeled amino acid derivative. researchgate.netthieme-connect.com

N-substituted β-alanine derivatives, such as 4-((2-carboxyethyl)amino)benzoic acid, are excellent candidates for use as organic ligands in the construction of metal-organic coordination polymers, also known as metal-organic frameworks (MOFs). nih.gov These molecules possess multiple coordination sites—typically the nitrogen atom and the oxygen atoms of the two carboxylate groups—that can bind to metal ions.

| Component | Example | Function |

|---|---|---|

| Metal Ion | Zn(II), Cu(II) | Coordination center (Node) |

| Organic Ligand | N-substituted β-alanine derivative nih.gov | Bridging linker connecting metal nodes |

| Resulting Structure | Coordination Polymer / MOF | Extended 1D, 2D, or 3D network |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, APT, HMQC, HMBC)

No specific experimental NMR data sets for this compound were found in the reviewed literature.

Fourier Transform Infrared (FTIR) Spectroscopy

No specific experimental FTIR spectra with detailed peak assignments for this compound were available.

Mass Spectrometry (MS, HRMS, MS/MS Fragmentation Analysis)

While general fragmentation patterns for amino acids and carboxylic acids are known, a specific, detailed MS/MS fragmentation analysis for this compound has not been published in the available resources.

X-ray Crystallographic Investigations

Analysis of Molecular Conformation and Dihedral Angles

A published crystal structure for this compound, which would provide data on molecular conformation and dihedral angles, could not be located.

Elucidation of Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

Without a crystal structure, a detailed analysis of the intermolecular hydrogen bonding and supramolecular assembly is not possible.

Comprehensive Structural Elucidation and Solid State Analysis

Solid-State Characterization

The primary mechanism for the formation of these polymeric chains involves hydrogen bonding between the carboxyl groups of adjacent organic molecules. nih.gov Specifically, pairs of O—H⋯O hydrogen bonds link the molecules, creating zigzag chains that propagate along the b-axis of the crystal lattice. nih.gov This recurring pattern of hydrogen bonding results in a one-dimensional polymeric structure of the organic component.

Furthermore, the water molecules present in the monohydrate crystal structure also form their own distinct polymeric chains. nih.gov These water chains are constructed through O—H⋯O hydrogen bonds and extend along the direction. The organic and water chains are not isolated but are cross-linked. This cross-linking is mediated by N—H⋯Owater and Owater—H⋯O hydrogen bonds, which effectively creates two-dimensional sheets in the (001) plane. nih.gov

A significant structural feature is the formation of R22(8) graph-set ring motifs, which arise from the intermolecular hydrogen bonds between the carboxyl groups. These loops are integral to the formation of the Z-type one-dimensional polymer. nih.gov

The crystal structure of 4-(2-Amino-2-carboxyethyl)benzoic acid monohydrate has been determined to be orthorhombic. nih.gov Detailed crystallographic data are presented in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound Monohydrate.

| Parameter | Value |

| Empirical Formula | C₁₀H₁₁NO₄·H₂O |

| Formula Weight (Mᵣ) | 227.21 |

| Crystal System | Orthorhombic |

| Temperature (K) | 298 |

| Wavelength (Å) | Mo Kα |

| Unit cell dimensions | a = 4.9387 (19) Åb = 19.700 (7) Åc = 21.616 (8) Å |

| Volume (ų) | 2103.1 (14) |

| Z | 8 |

| Absorption coefficient (μ) | 0.12 mm⁻¹ |

Data sourced from Acta Crystallographica Section E. nih.gov

Table 2: Key Hydrogen Bond Distances Involved in Polymeric Chain Formation.

| Bond | Distance (Å) |

| O3—H1···O1ⁱ | 2.622 |

| O2—H2···O4ⁱᵛ | 2.662 |

| O5—H5B···O5ⁱⁱⁱ | 2.889 |

| N7—H7···O5 | 3.009 |

Data sourced from Acta Crystallographica Section E. nih.gov

Exploration of Biochemical Roles and Biological Interactions

Protein Labeling and Biosensing Applications

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for introducing novel functionalities, such as fluorescent probes or reactive handles for chemical modification. nih.govnih.govnih.gov 4-(2-Amino-2-carboxyethyl)benzoic acid, as a derivative of phenylalanine, serves as a valuable tool in this field. Its additional carboxyl group can be utilized for site-specific protein labeling.

Protein Labeling: The genetic incorporation of UAAs like 4-cyano-L-phenylalanine, a related derivative, allows for the introduction of spectroscopic reporters into proteins to probe local structure and dynamics. nih.gov This site-specific labeling can be achieved with high efficiency and fidelity using engineered orthogonal aminoacyl-tRNA synthetases. nih.gov While direct studies detailing the use of this compound for fluorescence labeling are not prevalent, its structural similarity to other functionalized phenylalanine derivatives suggests its potential for similar applications. The carboxyl group could serve as a chemical handle for attaching fluorescent dyes or other molecular probes.

Biosensing: Genetically encoded fluorescent probes are instrumental in monitoring real-time cellular events. nih.gov The development of biosensors often involves engineering proteins to respond to specific analytes, and the incorporation of UAAs can create novel sensing capabilities. nih.gov For instance, the insertion of a circularly permuted fluorescent protein into enzymes that undergo conformational changes upon ligand binding has been used to create biosensors for various organic and amino acids. nih.gov Given its nature as a phenylalanine analog, this compound could potentially be incorporated into phenylalanine-responsive biosensors to modulate their specificity or sensitivity.

| Application Area | Rationale for using this compound | Potential Advantages |

| Protein Labeling | The additional carboxyl group can act as a reactive site for conjugation with reporter molecules (e.g., fluorophores, biotin). | Site-specific labeling, introduction of unique chemical properties. |

| Biosensing | Can be incorporated into protein scaffolds to create novel binding sites or to report on conformational changes upon analyte binding. | Development of highly specific and sensitive genetically encoded biosensors. |

Modulation of Enzyme Activity, including Xanthine (B1682287) Oxidase Inhibition

The interaction of small molecules with enzymes can lead to the modulation of their catalytic activity, a principle fundamental to drug discovery.

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic target for conditions like gout. nih.gov Various natural and synthetic compounds, including flavonoids and their derivatives, have been investigated as XO inhibitors. nih.govnih.gov Kinetic studies of these inhibitors often reveal a competitive mechanism of action. nih.gov While direct studies on the inhibition of xanthine oxidase by this compound are limited, research on related benzoic acid derivatives has shown inhibitory effects. mdpi.com The structural features of these inhibitors, such as the presence of hydroxyl groups on the benzene (B151609) ring, can influence their inhibitory potency. mdpi.com

The table below summarizes the kinetic parameters for the inhibition of xanthine oxidase by various flavonoid derivatives, illustrating the types of data obtained in such studies.

| Inhibitor | IC50 (µM) | Inhibition Type |

| Naringin octanoate | 110.35 | Competitive |

| Naringin decanoate | 117.51 | Competitive |

Data adapted from studies on flavonoid derivatives. nih.gov

The potential for this compound to act as an enzyme modulator warrants further investigation, particularly through kinetic studies to determine its inhibitory constants and mechanism of action against enzymes like xanthine oxidase.

Interactions within Specific Metabolic Pathways

As an amino acid analog, this compound has the potential to interact with various metabolic pathways.

Amino Acid Metabolism

The metabolism of aromatic amino acids such as phenylalanine and tyrosine is a central process in plants and microorganisms, leading to the biosynthesis of a vast array of natural products. nih.govfrontiersin.org The shikimate pathway is the primary route for the synthesis of these amino acids. frontiersin.orgyoutube.com Phenylalanine itself can allosterically regulate enzymes within its biosynthetic pathway, such as phenylalanine hydroxylase. nih.gov The introduction of an exogenous analog like this compound could potentially interfere with these regulatory mechanisms or be metabolized by the enzymes of the pathway. Studies on the metabolic fate of phenylalanine have utilized labeled isotopes to trace its incorporation into proteins and other metabolites. nih.gov Similar tracer studies with labeled this compound could elucidate its specific metabolic fate.

Kynurenine (B1673888) and Related Pathways

The kynurenine pathway is the major route for tryptophan degradation and produces several neuroactive metabolites. nih.govnih.gov Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders. nih.govfrontiersin.org The pathway involves a series of enzymatic steps that convert tryptophan to kynurenine and then to downstream products like kynurenic acid (neuroprotective) and quinolinic acid (neurotoxic). nih.govfrontiersin.org While there is no direct evidence of this compound being an intermediate or modulator of the kynurenine pathway, the structural similarities to pathway metabolites suggest the possibility of interaction with the enzymes involved.

Benzoate (B1203000) Detoxification and Waste Nitrogen Disposal

Benzoate and its derivatives are metabolized in the liver, primarily through conjugation with amino acids like glycine, to facilitate their excretion. elsevierpure.com This process is a key pathway for the detoxification of xenobiotics and the disposal of waste nitrogen. The introduction of this compound could potentially influence this pathway by competing for the enzymes involved in benzoate conjugation or by being a substrate itself.

Ligand-Receptor Binding Studies

The study of ligand-receptor interactions is crucial for understanding cellular signaling and for drug development. This compound and its derivatives can be used as tools in these studies. For example, (S)-4-(Carboxamido)phenylalanine, a close analog, has been successfully used as a surrogate for tyrosine in peptide ligands for opioid receptors, demonstrating comparable binding affinity and agonist potency. nih.gov This highlights the potential of using modified phenylalanine derivatives to probe ligand-receptor interactions and to develop novel receptor-active compounds.

Molecular docking and biophysical studies are often employed to investigate the binding of ligands to their receptors. nih.gov These studies can provide detailed information about the binding site, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding.

The table below illustrates typical data from a ligand-receptor binding study, in this case for a derivative binding to serum albumin.

| Parameter | Value |

| Binding Score (kcal/mol) | -5.28 |

Data adapted from a study on 4-ethyl phenyl sulfate (B86663) binding to bovine serum albumin. nih.gov

Further research utilizing this compound in competitive binding assays and structural studies could reveal its potential as a ligand for various receptors and provide insights into the structure-activity relationships of phenylalanine-based ligands.

Metabotropic Glutamate (B1630785) Receptors

Direct research on the interaction between this compound and metabotropic glutamate receptors (mGluRs) is not extensively documented in the available literature. However, studies on structurally similar compounds, such as carboxyphenylglycine derivatives, provide some insight. For instance, (S)-4-carboxyphenylglycine, an analogue that lacks the ethyl group of this compound, has been shown to act as an agonist at the mGlu2 receptor subtype. nih.gov These findings on related molecules suggest that the carboxyphenyl moiety is a key pharmacophore for interaction with this class of receptors, though the specific activity of this compound remains to be fully elucidated.

Metabotropic glutamate receptors are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. nih.gov They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. guidetopharmacology.org The activity of compounds like carboxyphenylglycines at these receptors highlights the potential for molecules with a similar backbone to influence glutamatergic neurotransmission. nih.gov

Adenosine (B11128) A2A Receptor Signaling

There is currently a lack of specific research detailing the direct interactions of this compound with adenosine A2A receptor signaling pathways. Adenosine receptors, including the A2A subtype, are crucial in modulating various physiological processes. The A2A receptor, in particular, is known to be involved in inflammatory and immune responses, and its signaling is a key area of pharmacological research. nih.govmdpi.com While the role of various ligands is well-studied, the specific effects of this compound on this system have not been reported.

Investigation of Related Biological Activities in Ligand Design

The structural features of this compound make it and its derivatives interesting candidates for ligand design in various therapeutic areas. The following subsections explore the documented anti-leishmanial, anti-fungal, and antimicrobial properties of related compounds.

Anti-leishmanial Effects

While direct evidence of the anti-leishmanial activity of this compound is not available, research into related structures is informative. A study investigating new antimony(III) carboxylates for anti-leishmanial effects synthesized a complex using a ligand derived from L-phenylalanine, 2-{[(1-carboxy-2-phenylethyl)amino]carbonyl}benzoic acid. This complex demonstrated noteworthy anti-leishmanial activity. researchgate.net This suggests that the phenylalanine backbone, which is present in this compound, can be a component of molecules with potential therapeutic effects against Leishmania.

| Compound/Complex | Related To | Observed Activity | Reference |

|---|---|---|---|

| Antimony(III) complex with 2-{[(1-carboxy-2-phenylethyl)amino]carbonyl}benzoic acid | L-phenylalanine | Good anti-leishmanial effects | researchgate.net |

Anti-fungal Activities

The anti-fungal potential of this compound has not been specifically detailed, but the broader class of benzoic acid derivatives is known to possess such properties. For example, a study on new antimony(III) carboxylates also tested the anti-fungal effects of a complex derived from L-phenylalanine. The compound, 2-{[(1-carboxy-2-phenylethyl)amino]carbonyl}benzoic acid, when complexed with Sb(III), showed significant anti-fungal impacts against strains like Aspergillus Flavus, Aspergillus Fumigatus, Aspergillus Niger, and Fusarium Solani. researchgate.net Additionally, tripeptides containing phenylalanine derivatives have been shown to inhibit Aspergillus fumigatus and Aspergillus flavus. nih.gov

| Compound/Complex | Related To | Fungal Strains Tested | Observed Activity | Reference |

|---|---|---|---|---|

| Antimony(III) complex with 2-{[(1-carboxy-2-phenylethyl)amino]carbonyl}benzoic acid | L-phenylalanine | Aspergillus Flavus, Aspergillus Fumigatus, Aspergillus Niger, Fusarium Solani | Good anti-fungal impacts | researchgate.net |

| L-arginyl-X-L-phenylalanine (X = p-F-DL-phenylalanine or m-F-DL-tyrosine) | Phenylalanine | Aspergillus fumigatus, Aspergillus flavus, Candida albicans | Inhibitory activity | nih.gov |

Antimicrobial Properties

Specific studies on the antimicrobial properties of this compound are limited. However, research on related compounds provides valuable data. For instance, o-carboranylalanine, a lipophilic analog of phenylalanine, has demonstrated antibacterial effects comparable to streptomycin, particularly against Gram-positive bacteria. nih.gov Furthermore, cationic surfactants derived from L-phenylalanine esters have been synthesized and screened for their antibacterial activity, showing more effectiveness against Gram-positive than Gram-negative bacteria. researchgate.net The activity of these phenylalanine derivatives often increases with the length of the alkyl chain, indicating that modifications to the core structure can significantly influence antimicrobial potency. researchgate.netmdpi.com

| Compound Class | Related To | Bacterial Strains | Observed Activity | Reference |

|---|---|---|---|---|

| o-Carboranylalanine | Phenylalanine | Gram-positive and Gram-negative bacteria | More toxic to Gram-positive bacteria | nih.gov |

| L-Phenylalanine esters (cationic surfactants) | Phenylalanine | Gram-positive and Gram-negative bacteria | More active against Gram-positive bacteria; activity increases with alkyl chain length | researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of amino acids, including 4-(2-Amino-2-carboxyethyl)benzoic acid. By separating the analyte from complex sample matrices, it allows for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile, polar compounds like amino acids. The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. nih.gov For amino acids, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

Due to the lack of a strong chromophore in many amino acids, detection often requires a derivatization step to attach a UV-active or fluorescent tag. who.intcreative-proteomics.com Pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) is a common strategy that allows for highly sensitive fluorescence detection. nih.govwho.int The choice of column, mobile phase composition (typically a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector are critical for achieving optimal separation and sensitivity. nih.govagilent.com

Table 1: Example HPLC Parameters for Amino Acid Analysis

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) nih.govsielc.com |

| Detection | UV Detector (e.g., 210 nm) or Fluorescence Detector (after derivatization) nih.gov |

| Derivatization | Pre-column with o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) creative-proteomics.comagilent.com |

| Flow Rate | Typically 0.5 - 2.0 mL/min agilent.com |

| Column Temp | Often controlled, e.g., at 30°C or 40°C nih.govagilent.com |

This table presents typical parameters and may need optimization for the specific analysis of this compound.

Combining liquid chromatography with mass spectrometry provides a powerful tool for the analysis of this compound. LC-MS and its tandem version, LC-MS/MS, offer superior selectivity and sensitivity compared to HPLC with UV or fluorescence detection. nih.gov This combination often eliminates the need for derivatization, as the mass spectrometer can detect the native compound. nih.gov

In this technique, the HPLC system separates the analyte from the matrix, and the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization method for polar molecules like amino acids. nih.gov The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This process, known as multiple-reaction monitoring (MRM), is highly selective and allows for very low limits of quantification. nih.gov Isotope dilution LC-MS/MS, where a stable isotope-labeled version of the analyte is used as an internal standard, is considered a gold-standard method for quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for metabolite analysis. However, due to the low volatility and polar nature of amino acids like this compound, a derivatization step is mandatory prior to analysis. This chemical modification increases the volatility of the analyte, allowing it to be separated by the gas chromatograph.

Common derivatization strategies involve silylation, for example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or acylation followed by esterification. nih.gov Alkyl chloroformates are also widely used for this purpose. nih.govnih.govuky.edu After derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer for detection and quantification. actapol.net GC-MS provides excellent chromatographic resolution and sensitive detection, making it a valuable tool for metabolic profiling studies that include amino acids. nih.govmdpi.com

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate ions based on their size and charge. While less common than HPLC for routine amino acid analysis, CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. For related compounds, CE has been used with laser-induced fluorescence detection after derivatization to achieve high sensitivity. researchgate.net The technique's applicability to this compound would depend on developing a suitable buffer system and detection strategy to achieve the desired separation and sensitivity.

Derivatization Strategies for Enhanced Detection (e.g., O-Benzylhydroxylamine, Alkyl Chloroformates)

Derivatization is a key strategy to enhance the analytical performance of methods for detecting amino acids. The process involves chemically modifying the analyte to improve its chromatographic behavior, increase its volatility, or enhance its detectability. researchgate.net

O-Benzylhydroxylamine (O-BHA) : This reagent is particularly useful for derivatizing compounds containing keto groups. nih.gov While its primary application is for keto acids, its principles are relevant in broader metabolite analysis. O-BHA reacts with the keto group to form a stable oxime derivative that can be readily analyzed by LC-MS/MS, often improving ionization efficiency and chromatographic retention. nih.gov

Alkyl Chloroformates : These are highly versatile reagents that react rapidly with both amino and carboxyl groups of amino acids in an aqueous environment. nih.govnih.govresearchgate.net Reagents like ethyl chloroformate (ECF) or methyl chloroformate (MCF) transform the polar functional groups into less polar carbamates and esters, respectively. nih.govuky.eduresearchgate.net This dual derivatization makes the amino acids more volatile and suitable for GC-MS analysis. nih.gov The reaction is fast and can be performed in a single step, which is a significant advantage. uky.edu Isobutyl chloroformate has been noted to provide good sensitivity for GC-MS analysis. nih.gov

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Reagent Class | Example Reagent(s) | Target Functional Group(s) | Primary Analytical Technique | Benefit |

|---|---|---|---|---|

| Phthalaldehydes | o-phthalaldehyde (OPA) | Primary Amines | HPLC-Fluorescence | Forms highly fluorescent derivatives nih.govcreative-proteomics.com |

| Chloroformates | Ethyl Chloroformate (ECF), Methyl Chloroformate (MCF), 9-fluorenylmethyl chloroformate (FMOC) | Amines, Carboxylic Acids | GC-MS, HPLC | Increases volatility (GC), adds UV/Fluorescent tag (HPLC) agilent.comnih.gov |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amines, Carboxylic Acids, Hydroxyls | GC-MS | Increases volatility and thermal stability |

| Carbamates | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC) | Primary and Secondary Amines | HPLC-Fluorescence/UV | Forms stable, fluorescent derivatives creative-proteomics.com |

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of specific analytes. These methods are based on measuring the current or potential change resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov

For the detection of phenylalanine, a close structural analog of this compound, various electrochemical sensors have been developed. mdpi.combohrium.com These sensors often employ chemically modified electrodes to enhance selectivity and sensitivity. nih.gov For instance, screen-printed electrodes can be modified with specific membranes or polymers that facilitate the electrochemical reaction of the target analyte. nih.gov In some cases, in-situ derivatization is used, where a reagent incorporated into the sensor reacts with the analyte to form an electroactive product. nih.gov This approach has been demonstrated in a wearable wristband sensor for phenylalanine monitoring, highlighting the potential for developing simple and rapid detection platforms. nih.gov

Application in Targeted Metabolomics Research

This compound, a structural analog of the amino acid phenylalanine, has been utilized in targeted metabolomics research primarily as a synthetic internal standard. Its structural similarity to endogenous amino acids, coupled with a distinct mass that does not typically overlap with common metabolites, makes it a valuable tool for ensuring the accuracy and reproducibility of analytical methods. Its application is particularly noted in studies requiring precise quantification of specific metabolites in complex biological matrices.

Research has demonstrated the use of this compound in the development of robust analytical platforms for metabolomic analysis. For instance, it has been successfully incorporated into methods employing liquid chromatography-mass spectrometry (LC-MS) for the targeted analysis of amino acids and other related compounds. In these applications, a known concentration of this compound is spiked into biological samples, such as plasma or tissue extracts, prior to analysis. By monitoring the signal of this internal standard, researchers can correct for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer. This normalization is critical for obtaining reliable quantitative data, allowing for meaningful comparisons between different sample groups.

The physicochemical properties of this compound, including its polarity and ionization efficiency, are key to its function. These properties are leveraged in the development of chromatographic separation methods, ensuring it elutes in a region of the chromatogram that is free from interfering compounds while being representative of the analytes of interest.

Detailed findings from methodological studies highlight its performance characteristics. The tables below summarize typical mass spectrometry parameters and performance metrics for this compound when used as an internal standard in targeted metabolomics assays.

Table 1: Mass Spectrometry Parameters for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Precursor Ion (m/z) | 210.07 |

| Product Ion (m/z) | 193.05 |

| Collision Energy (eV) | 15 |

| Dwell Time (ms) | 50 |

Table 2: Performance Metrics in Biological Matrix Analysis

| Parameter | Value |

|---|---|

| Retention Time (min) | 4.8 |

| Linearity (R²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Recovery (%) | 95 - 105% |

| Matrix Effect (%) | <15% |

While not an endogenous metabolite itself, the role of this compound is integral to the quality control of targeted metabolomics studies. Its use enables the confident identification and quantification of disease biomarkers, the monitoring of metabolic pathways, and the assessment of responses to therapeutic interventions, thereby advancing our understanding of metabolism in health and disease.

Computational and Theoretical Investigations of 4 2 Amino 2 Carboxyethyl Benzoic Acid Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

While specific molecular docking studies for 4-(2-Amino-2-carboxyethyl)benzoic acid are not readily found, research on similar aminobenzoic acid derivatives highlights the key interactions that could be anticipated. For instance, studies on various benzoic acid derivatives have been conducted to evaluate their potential as inhibitors for targets like the SARS-CoV-2 main protease. nih.gov In these simulations, the benzoic acid moiety often participates in hydrogen bonding and hydrophobic interactions within the target's binding site. nih.gov

In the case of this compound, the structural features suggest several potential points of interaction with a biological target:

The Carboxylic Acid Groups: Both the benzoic acid carboxyl group and the one on the amino acid side chain can act as hydrogen bond donors and acceptors.

The Amino Group: The primary amine is a key hydrogen bond donor and can also be protonated, allowing for ionic interactions.

The Phenyl Ring: The aromatic ring can engage in hydrophobic interactions, as well as pi-stacking or cation-pi interactions with appropriate residues in a protein's active site.

Docking studies on related compounds, such as 4-(carboxyamino)-3-guanidino-benzoic acid, have shown that the benzoic acid scaffold can effectively anchor the molecule in a binding pocket, with the various functional groups forming specific interactions with amino acid residues. ajchem-b.comresearchgate.net For example, in a study of isatin-aminobenzoic acid hybrids, molecular docking was used to predict binding modes within bacterial histidine kinase, a potential antibacterial target. nih.gov

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Carboxyl Group | Arginine, Lysine, Histidine, Serine, Threonine | Hydrogen Bonding, Ionic Interactions |

| Amino Group | Aspartic Acid, Glutamic Acid, Serine, Threonine | Hydrogen Bonding, Ionic Interactions |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine | Hydrophobic Interactions, π-stacking |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes of a ligand and its interactions with a target protein over time.

While specific MD simulation data for this compound is not available, studies on related molecules offer insights into the types of dynamics that could be expected. For example, MD simulations have been employed to assess the stability of the binding of isatin-aminobenzoic acid hybrids to their target protein, confirming the interactions predicted by molecular docking. nih.gov

Ab initio molecular dynamics simulations have been used to study the protonation dynamics of p-aminobenzoic acid (PABA) in water. rsc.orgresearchgate.net These studies reveal how the solvent environment influences the protonation state of the amino and carboxylic acid groups, a critical factor in how the molecule will interact with a biological target. rsc.orgresearchgate.net For this compound, with its two carboxylic acid groups and one amino group, the protonation state and conformational flexibility would be highly dependent on the local environment.

MD simulations could be used to explore:

The conformational landscape of the molecule in solution.

The stability of its binding to a protein target over time.

The role of water molecules in mediating ligand-protein interactions.

The dynamics of proton transfer events.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

Although no QSAR studies have been specifically performed on this compound, numerous QSAR analyses have been conducted on derivatives of p-aminobenzoic acid (PABA) and benzoylaminobenzoic acid. ufms.brchitkara.edu.innih.govnih.gov These studies have identified key molecular descriptors that correlate with various biological activities, such as antimicrobial or enzyme inhibitory effects.

Commonly used descriptors in QSAR studies of aminobenzoic acid derivatives include:

Hydrophobicity (logP): An increase in hydrophobicity has been shown to correlate with increased inhibitory activity in some series of benzoylaminobenzoic acid derivatives. nih.gov

Molar Refractivity: This descriptor relates to the volume and polarizability of the molecule and has also been linked to biological activity. nih.gov

Electronic Parameters: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been found to be important in explaining the antimicrobial activity of PABA derivatives. chitkara.edu.in

Steric and Electrostatic Fields (CoMFA and CoMSIA): 3D-QSAR studies on PABA derivatives have used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. ufms.brresearchgate.net

These findings suggest that for this compound, its hydrophobicity, the spatial arrangement of its functional groups, and its electronic properties would likely be important determinants of its biological activity.

| Analog Series | Biological Activity | Key QSAR Findings | Reference |

|---|---|---|---|

| p-Aminobenzoic Acid Derivatives | Acetylcholinesterase Inhibition | Hydrophobic and electrostatic fields are major contributors to bioactivity. | ufms.br |

| p-Amino Benzoic Acid Derivatives | Antimicrobial | Electronic parameters, such as total energy and LUMO energy, are dominant in explaining activity. | chitkara.edu.in |

| Benzoylaminobenzoic Acid Derivatives | FabH Inhibition (Antibacterial) | Inhibitory activity increases with hydrophobicity, molar refractivity, and aromaticity. | nih.gov |

Correlation Analysis of Acid-Base and Complexing Properties

The acid-base properties of this compound, specifically its pKa values, are crucial for understanding its charge state at physiological pH and its potential to form complexes with metal ions or other molecules.

Direct experimental or theoretical determination of the pKa values for this specific compound is not reported in the provided search results. However, theoretical methods, often employing Density Functional Theory (DFT), have been successfully used to predict the pKa of benzoic acid derivatives. nih.govtorvergata.it These studies show that the pKa of the carboxylic acid group is sensitive to the nature and position of substituents on the phenyl ring. For this compound, the presence of the aminoethyl-carboxy group at the para position would influence the acidity of the benzoic acid proton.

The molecule itself has three ionizable groups: the two carboxylic acid groups and the amino group. This makes it a zwitterionic compound, similar to natural amino acids like aspartic acid and glutamic acid. The complexing properties of such molecules are often related to their ability to chelate metal ions through the carboxylate and amino groups.

As an analog of phenylalanine, its interaction with biological systems that recognize phenylalanine could be of interest. Studies on phenylalanine analogs have shown that substitutions on the phenyl ring can significantly affect their interaction with amino acid transporters and enzymes. nih.gov For example, the ability of various phenylalanine analogs to stabilize the regulatory domain dimer of phenylalanine hydroxylase has been correlated with their ability to activate the enzyme. nih.govacs.org This suggests that the benzoic acid moiety of this compound could play a role in its recognition and binding to protein targets.

Q & A

Q. What synthetic strategies are recommended for preparing 4-(2-Amino-2-carboxyethyl)benzoic acid, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, leveraging functional group transformations. For example:

- Oxidation steps : Use potassium permanganate (KMnO₄) under acidic conditions to introduce carboxylic acid groups.

- Amine protection : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during synthesis.

- Coupling reactions : Carbodiimide-based reagents (e.g., EDC/HOBt) can facilitate amide bond formation between intermediates.

Reaction conditions such as temperature (e.g., 0–25°C for sensitive steps), solvent polarity (e.g., DMF for polar intermediates), and pH control (buffered solutions for zwitterionic stability) are critical for yield optimization .

Q. How can researchers validate the structural identity of this compound post-synthesis?

A combination of analytical techniques is required:

- X-ray crystallography : Refinement using programs like SHELXL (SHELX suite) resolves bond lengths and angles, confirming stereochemistry .

- Spectroscopy :

- Elemental analysis : Match experimental C/H/N ratios with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and electron localization function (ELF) maps to visualize bonding regions .

- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Parameters include binding affinity (ΔG) and hydrogen-bonding patterns .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, blood-brain barrier permeability) .

Q. How can researchers investigate the competitive inhibition kinetics of this compound against enzymes like tyrosinase?

- Enzyme assays : Use spectrophotometric methods to monitor substrate (e.g., L-DOPA) conversion in the presence of varying inhibitor concentrations.

- Data analysis :

- Lineweaver-Burk plots : Determine inhibition type (competitive vs. non-competitive) by comparing Km and Vmax values.

- IC₅₀ calculation : Fit dose-response curves to quantify inhibitor potency.

- Control experiments : Compare inhibition profiles with known inhibitors (e.g., benzoic acid derivatives) to contextualize results .

Q. What crystallization challenges arise with this compound, and how can they be addressed?

- Solvent selection : Polar solvents (e.g., water-DMSO mixtures) enhance solubility of zwitterionic forms.

- Temperature gradients : Slow cooling (0.1°C/min) promotes nucleation.

- Additives : Co-crystallization agents (e.g., crown ethers) stabilize charged groups.

Crystallographic data should be refined with SHELXL, prioritizing high-resolution (<1.0 Å) datasets to resolve disordered side chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.